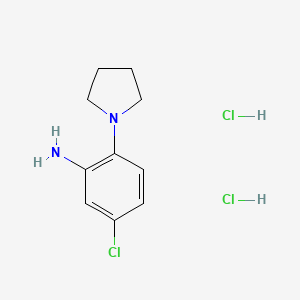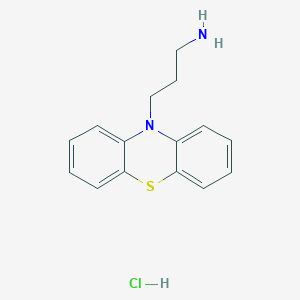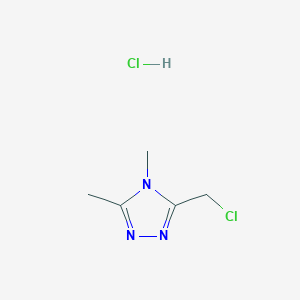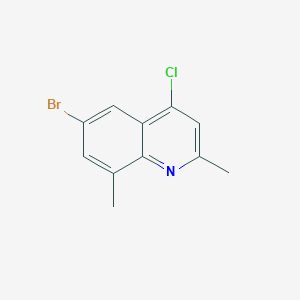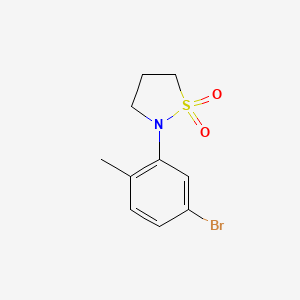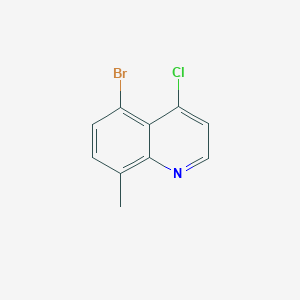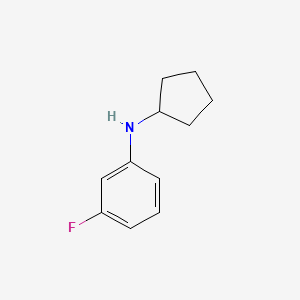
N-cyclopentyl-3-fluoroaniline
Descripción general
Descripción
N-cyclopentyl-3-fluoroaniline is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 . The CAS number for this compound is 950494-20-9 .
Molecular Structure Analysis
The molecular structure of N-cyclopentyl-3-fluoroaniline consists of a cyclopentyl group attached to an aniline group, with a fluorine atom on the third carbon of the aniline ring .Aplicaciones Científicas De Investigación
Synthesis of Grp94 Inhibitors
N-cyclopentyl-3-fluoroaniline: is utilized in the synthesis of radamide analogs that act as inhibitors of the Grp94 protein . Grp94 is implicated in the proper folding of proteins involved in cell signaling and immune responses. Inhibitors of Grp94 have shown potential as antitumor agents due to their ability to disrupt protein homeostasis within cancer cells.
Preparation of Acetic Acid Anilides
This compound serves as a reagent in the preparation of acetic acid anilides by reacting with acetic acid anhydride . Acetic acid anilides are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals and agrochemicals.
Liquid Crystal Components
Fluorinated compounds, including those derived from N-cyclopentyl-3-fluoroaniline , are often used in the development of liquid crystals . These materials are essential for modern display technologies, such as those found in monitors, televisions, and smartphones.
Antibacterial Agents
The introduction of fluorine atoms into aromatic compounds like N-cyclopentyl-3-fluoroaniline can enhance their antibacterial properties . This enhancement makes them suitable candidates for the development of new antibacterial drugs.
Agricultural Chemicals
Some derivatives of N-cyclopentyl-3-fluoroaniline find applications in agriculture as pesticides or herbicides . The fluorine atom often imparts enhanced activity and selectivity to these compounds.
Enzyme Inhibition
Fluorinated anilines are known to act as enzyme inhibitors . By inhibiting specific enzymes, these compounds can be used to study biochemical pathways or as potential treatments for diseases where enzyme activity is dysregulated.
Safety and Hazards
While specific safety data for N-cyclopentyl-3-fluoroaniline is not available, similar compounds such as 3-fluoroaniline are considered hazardous. They are classified as combustible liquids and may cause skin irritation, serious eye damage, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Target of Action
N-cyclopentyl-3-fluoroaniline is a chemical compound with the molecular formula C11H14FN Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may exert its effects through inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, N-cyclopentyl-3-fluoroaniline could potentially disrupt these processes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it could affect various signaling pathways within the cell that are regulated by these enzymes. These could include pathways involved in cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they would show good oral absorption and the ability to cross lipid barriers .
Result of Action
Based on its potential role as a protein kinase inhibitor , it could potentially disrupt cell growth, differentiation, migration, and metabolism .
Propiedades
IUPAC Name |
N-cyclopentyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXUGVGVURYYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







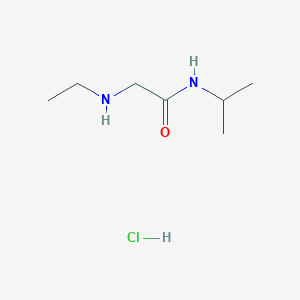
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
